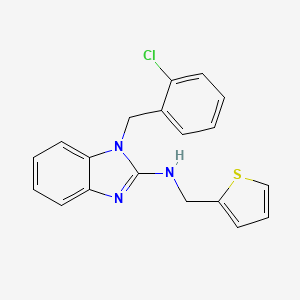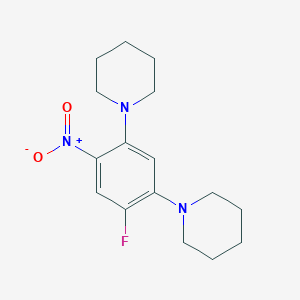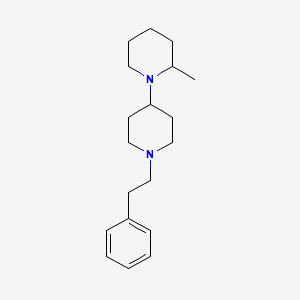![molecular formula C25H32N2O2 B5186622 1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as EPP, and it has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of EPP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, EPP has been found to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and movement. By modulating the activity of these receptors, EPP may be able to improve cognitive function and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects
EPP has a wide range of biochemical and physiological effects, including its ability to modulate neurotransmitter activity in the brain. It has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation. Additionally, EPP has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using EPP in lab experiments is its ability to modulate neurotransmitter activity in the brain. This makes it a valuable tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, EPP has been found to have a relatively low toxicity profile, which makes it a safe compound to work with in the lab.
One of the limitations of using EPP in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions, and may limit its use in certain types of experiments. Additionally, EPP has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on EPP. One area of focus is on the development of new drugs based on the structure of EPP. Researchers are exploring ways to modify the structure of EPP to improve its therapeutic potential and reduce its side effects. Additionally, there is ongoing research into the mechanisms of action of EPP, with the goal of gaining a better understanding of how this compound works in the body. Finally, researchers are exploring the potential use of EPP in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of EPP involves several steps, starting with the reaction of 4-ethylbenzyl bromide with 2-(1-pyrrolidinylcarbonyl)phenol in the presence of potassium carbonate. The resulting product is then reacted with piperidine in the presence of sodium hydride to yield EPP. The overall yield of this synthesis method is around 50%, and the purity of the product can be improved through further purification techniques.
Aplicaciones Científicas De Investigación
EPP has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. EPP has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
[2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-2-20-9-11-21(12-10-20)19-26-17-13-22(14-18-26)29-24-8-4-3-7-23(24)25(28)27-15-5-6-16-27/h3-4,7-12,22H,2,5-6,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKITYXDJOREAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-(trifluoromethyl)benzyl]-2-piperidinecarboxylate](/img/structure/B5186544.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-methyl-2-(4-morpholinyl)propyl]propanamide](/img/structure/B5186552.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B5186559.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
